molecular formula C14H18FNO4 B7844413 N-Boc-2-fluorobenzyl-glycine

N-Boc-2-fluorobenzyl-glycine

Cat. No.: B7844413
M. Wt: 283.29 g/mol
InChI Key: JKWNXCFEVLBEPZ-UHFFFAOYSA-N
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Description

N-Boc-2-fluorobenzyl-glycine is a fluorinated glycine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-fluorobenzyl substituent. This compound is widely used in peptide synthesis and medicinal chemistry due to the stability conferred by the Boc group under basic conditions and the electronic effects of the fluorine atom, which can influence reactivity and binding interactions .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNXCFEVLBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluorobenzyl-glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl group, followed by the introduction of the 2-fluorobenzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium hydride to form N-Boc-glycine. This intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-fluorobenzyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

N-Boc-2-fluorobenzyl-glycine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating the construction of complex peptide structures without interfering with other protecting groups.

Drug Development

The compound is utilized in drug design due to its ability to introduce fluorine into peptides. This modification can enhance metabolic stability and lipophilicity, making it a valuable candidate for developing therapeutics targeting various diseases, including cancer and neurological disorders.

Research indicates that this compound may exhibit biological activities through its interactions with specific enzymes and receptors. Its structural features allow it to modulate enzyme activity, making it significant for biochemical research aimed at understanding protein metabolism and cellular signaling pathways.

Comparison Table of Related Compounds

Compound NameMain ApplicationKey Features
This compoundPeptide synthesisFluorinated moiety enhances stability
N-Boc-N-(4-fluorophenyl)methylglycineDrug developmentUseful for introducing fluorine into peptides
N-Boc-2-(3'-Chlorophenyl)-L-glycineAntimicrobial studiesPotential bioactivity due to aromatic moiety

Mechanism of Action

The mechanism of action of N-Boc-2-fluorobenzyl-glycine largely depends on its role as a protected amino acid. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis or receptor binding. The fluorine atom on the benzyl ring can enhance binding affinity and specificity to certain molecular targets by influencing electronic and steric properties .

Comparison with Similar Compounds

Key Observations:

Protecting Group Dynamics :

  • The Boc group in This compound offers acid-labile protection, making it suitable for orthogonal deprotection strategies compared to Fmoc-based analogs like N-Fmoc-4-fluorobenzyl-glycine, which require basic conditions .
  • Boc-protected compounds (e.g., N-Boc-(3'-Chlorophenyl)glycine) are preferred in multi-step syntheses due to their compatibility with diverse reaction conditions .

Chlorine in N-Boc-(3'-Chlorophenyl)glycine increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous systems .

Synthetic Utility :

  • This compound is a critical intermediate in synthesizing fluorinated peptides with enhanced bioavailability. In contrast, N-Boc-D-alpha-phenylglycine lacks fluorine but retains chiral specificity for asymmetric synthesis .

Biological Activity

N-Boc-2-fluorobenzyl-glycine is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains a tert-butoxycarbonyl (Boc) protecting group and a fluorobenzyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity, which is critical for its interaction with biological targets. The general structure can be represented as follows:

N Boc 2 fluorobenzyl glycine=BocGlyPh F\text{N Boc 2 fluorobenzyl glycine}=\text{Boc}-\text{Gly}-\text{Ph F}

Where:

  • Boc = tert-butoxycarbonyl
  • Gly = glycine
  • Ph-F = fluorobenzyl group

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may interact with proteases, thereby influencing protein metabolism and cellular signaling pathways.
  • Receptor Modulation : this compound may act as a modulator for various receptors, including those involved in cannabinoid signaling. Its structural features allow it to bind effectively to hydrophobic sites on proteins, enhancing its pharmacological effects .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of fluorinated amino acids can exhibit antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that are relevant for therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound can inhibit inflammatory pathways by blocking specific cytokines or growth factors .
  • Anticancer Activity : Some studies have explored the use of fluorinated derivatives in cancer treatment, highlighting their ability to inhibit glycolysis in tumor cells, which is crucial for cancer cell survival .

Case Studies

  • Inhibition of Angiogenesis : A study demonstrated that related compounds could inhibit the angiogenic activity of vascular endothelial growth factor (VEGF), suggesting potential applications in cancer therapy where angiogenesis plays a critical role .
  • Cytotoxicity Against Glioblastoma Cells : Research involving halogenated derivatives has shown that these compounds can induce cytotoxic effects in glioblastoma multiforme (GBM) cells by inhibiting key metabolic enzymes . This highlights the potential for this compound in targeted cancer therapies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Focus Findings Reference
Enzyme InteractionInhibits proteases; affects protein metabolism
Receptor ModulationModulates cannabinoid receptors; enhances binding affinity
Antioxidant PropertiesExhibits antioxidant activity; potential for oxidative stress conditions
Anticancer ActivityInduces cytotoxicity in GBM cells; inhibits glycolysis
Angiogenesis InhibitionInhibits VEGF-induced angiogenesis

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